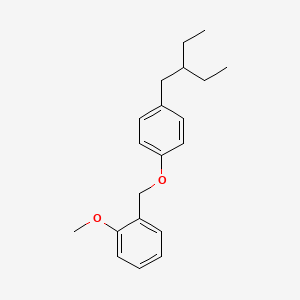
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a phenoxy group, an ethylbutyl chain, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the phenoxy group and its subsequent attachment to the benzene ring. The ethylbutyl chain is introduced through alkylation reactions, and the methoxy group is added via methylation. Common reagents used in these reactions include alkyl halides, phenols, and methylating agents such as dimethyl sulfate or methyl iodide. Reaction conditions often involve the use of catalysts like Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy and methoxy groups may play a role in binding to these targets, while the ethylbutyl chain can influence the compound’s solubility and bioavailability. Pathways involved in its action may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-ethyl-2,4-dimethyl-
- Benzene, 1-ethyl-2-methyl-
- Benzene, 1-ethoxy-4-methyl-
Uniqueness
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both a phenoxy group and a methoxy group on the benzene ring, along with the ethylbutyl chain, differentiates it from other similar compounds and may result in unique reactivity and interactions.
Properties
CAS No. |
125796-84-1 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-[(2-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)14-17-10-12-19(13-11-17)22-15-18-8-6-7-9-20(18)21-3/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI Key |
LUTAGZDFHRQXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
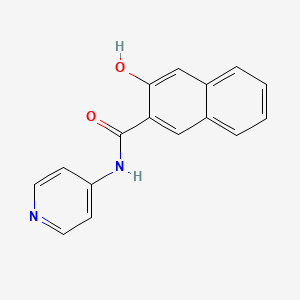
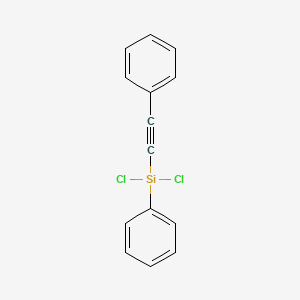
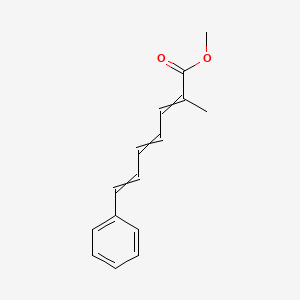
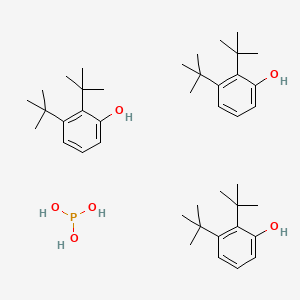

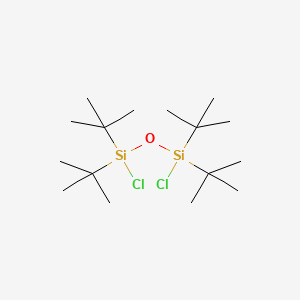
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

